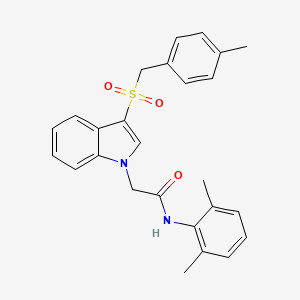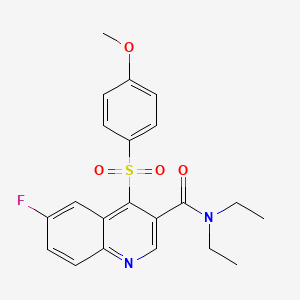![molecular formula C21H18FN5O4 B11287141 3-(2-fluorophenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide](/img/structure/B11287141.png)
3-(2-fluorophenyl)-N-(1-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-5-methyl-1H-pyrazol-3-yl)-1,2-oxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of multiple functional groups, including a fluorophenyl group, a furan ring, a pyrazole ring, and an oxazole ring, which contribute to its diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical transformations to achieve the final product. Common synthetic routes include:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,4-dicarbonyl compounds.
Construction of the Pyrazole Ring: This step typically involves the condensation of hydrazines with 1,3-diketones or their equivalents.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclodehydration reactions involving α-hydroxy ketones and amides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation of the furan ring may lead to the formation of furan-2,5-dione derivatives, while reduction of the oxazole ring may yield oxazolidine derivatives.
科学的研究の応用
3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 3-(2-Chlorophenyl)-N-[1-({[(Furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide
- 3-(2-Bromophenyl)-N-[1-({[(Furan-2-yl)methyl]carbamoyl}methyl)-5-methyl-1H-pyrazol-3-yl]-1,2-oxazole-5-carboxamide
Uniqueness
The uniqueness of 3-(2-FLUOROPHENYL)-N-[1-({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)-5-METHYL-1H-PYRAZOL-3-YL]-1,2-OXAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C21H18FN5O4 |
|---|---|
分子量 |
423.4 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-N-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C21H18FN5O4/c1-13-9-19(25-27(13)12-20(28)23-11-14-5-4-8-30-14)24-21(29)18-10-17(26-31-18)15-6-2-3-7-16(15)22/h2-10H,11-12H2,1H3,(H,23,28)(H,24,25,29) |
InChIキー |
FNJXSULWSIUXRE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1CC(=O)NCC2=CC=CO2)NC(=O)C3=CC(=NO3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-[(3,4-Dimethoxyphenyl)-morpholin-4-ylmethyl]-1,3-benzodioxol-5-ol](/img/structure/B11287058.png)

![2-{2-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B11287068.png)
![5-(2,4-dichlorophenyl)-4-hydroxy-2-phenyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11287069.png)
![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B11287094.png)
![N-(4-methoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11287105.png)
![N-(3,5-dimethylphenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11287106.png)
![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11287107.png)
![N-(2-fluorophenyl)-2-((4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11287109.png)
![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11287115.png)
![2,3-dichloro-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11287120.png)
![2-({3-Benzyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11287129.png)
![4-Methyl-6-(4-methylphenyl)-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11287137.png)

